N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzofuran core, a pyridinone moiety, and a carboxamide group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The next step involves the formation of the pyridinone moiety, which is then linked to the benzofuran core via a propyl chain. The final step is the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinone moiety can be reduced to a pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridinone moiety may produce a pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-benzofuran-2-carboxamide: Lacks the methoxy group at the 7-position.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of both the methoxy group and the carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-14-6-4-5-12-9-15(25-17(12)14)18(23)19-10-13(21)11-20-8-3-2-7-16(20)22/h2-9,13,21H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGZFKIOPTGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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